A Technical Guide to 4-(Trimethylsilyl)-3-butyn-1-amine: Properties, Synthesis, and Applications
A Technical Guide to 4-(Trimethylsilyl)-3-butyn-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(trimethylsilyl)-3-butyn-1-amine, a bifunctional building block valuable in synthetic chemistry. It details the compound's chemical properties, provides established experimental protocols for its synthesis, and explores its applications, particularly in the realm of drug discovery and development.
Core Chemical Properties
4-(Trimethylsilyl)-3-butyn-1-amine is a synthetic organic compound featuring a primary amine and a trimethylsilyl-protected terminal alkyne. This structure makes it a versatile reagent for introducing an aminobutyl-alkyne moiety into larger molecules. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be readily removed under specific conditions to liberate the reactive C-H bond.
Table 1: Physicochemical and Computational Data for 4-(Trimethylsilyl)-3-butyn-1-amine
| Property | Value | Reference(s) |
| CAS Number | 183208-71-1 | |
| Molecular Formula | C₇H₁₅NSi | |
| Molecular Weight | 141.29 g/mol | |
| Physical Form | Solid | |
| SMILES String | NCCC#C--INVALID-LINK--(C)C | |
| InChI Key | PMOCSIGHRYWEGB-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 26.02 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 |
Experimental Protocols: Synthesis
The synthesis of 4-(trimethylsilyl)-3-butyn-1-amine is typically achieved via a multi-step sequence starting from commercially available 3-butyn-1-ol. The following protocols are based on well-established and published procedures for the synthesis of the key intermediate, 4-(trimethylsilyl)-3-butyn-1-ol, and subsequent functional group transformations.[1][2][3]
Step 1: Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol [1]
This procedure follows a reliable method for the silylation of 3-butyn-1-ol.
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Materials: 3-butyn-1-ol, anhydrous tetrahydrofuran (THF), ethylmagnesium bromide (2.0 M in THF), chlorotrimethylsilane, 3 M hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
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Procedure:
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A flame-dried 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.
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The flask is charged with freshly distilled 3-butyn-1-ol (31.4 g, 0.448 mol) and 900 mL of anhydrous THF.
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The solution is cooled to 0°C under a nitrogen atmosphere. A 2.0 M solution of ethylmagnesium bromide in THF (493 mL, 0.986 mol) is added dropwise over 1 hour.
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The resulting mixture is stirred vigorously at 0°C for 1 hour, allowed to warm to room temperature for 1 hour, and then re-cooled to 0°C.
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Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is added slowly over 30 minutes with rapid stirring.
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The mixture is stirred for another hour at 0°C and then allowed to warm to room temperature over 1-2 hours.
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The reaction mixture is carefully poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid and stirred for 2 hours.
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The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether (200 mL portions).
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The combined organic phases are washed with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution (200 mL portions of each).
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The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by short-path distillation under vacuum to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid (bp 78–79°C at 10 mmHg).[1]
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Step 2: Conversion of Alcohol to Alkyl Azide
A common route to primary amines is through the corresponding azide. The alcohol can be converted to an azide via a two-step process (activation then substitution) or more directly. A method for the direct conversion of primary alcohols to azides is presented here.[2]
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Materials: 4-(trimethylsilyl)-3-butyn-1-ol, 2,4,6-trichloro[2][4]triazine (TCT), tetrabutylammonium azide (n-Bu₄NN₃), acetonitrile.
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Procedure:
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In a round-bottomed flask, dissolve 4-(trimethylsilyl)-3-butyn-1-ol (1 equivalent) in acetonitrile.
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Add 2,4,6-trichloro[2][4]triazine (1.5 equivalents) and tetrabutylammonium azide (1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated to yield crude 4-(trimethylsilyl)-3-butyn-1-azide, which can be purified by column chromatography.
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Step 3: Reduction of Azide to Primary Amine
The final step is the reduction of the alkyl azide to the target primary amine. This is a standard transformation that can be achieved with several reagents, such as lithium aluminum hydride (LAH) or by catalytic hydrogenation.
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Materials: 4-(trimethylsilyl)-3-butyn-1-azide, lithium aluminum hydride (LAH), anhydrous diethyl ether or THF.
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Procedure (Caution: LAH reacts violently with water):
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To a stirred suspension of LAH (approx. 1.5 equivalents) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere, add a solution of 4-(trimethylsilyl)-3-butyn-1-azide in anhydrous diethyl ether dropwise.
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After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).
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Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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The resulting granular precipitate is filtered off and washed with ether.
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The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-amine.
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Below is a diagram illustrating the overall synthetic workflow.
Chemical Reactivity and Applications in Drug Development
The utility of 4-(trimethylsilyl)-3-butyn-1-amine stems from its two distinct functional groups, which can be addressed orthogonally.
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Primary Amine: The amine group is a nucleophile and a base. It readily undergoes standard amine reactions such as acylation to form amides, alkylation, and reductive amination. This functionality is crucial for linking the molecule to carboxylic acids, activated esters, or aldehydes, which are common functionalities in drug candidates and biological probes.
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TMS-Protected Alkyne: The terminal alkyne is a key functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable 1,2,3-triazole linkage between an alkyne and an azide. The TMS group prevents the terminal alkyne from undergoing undesired reactions (like coupling) but can be easily removed using mild conditions (e.g., potassium carbonate in methanol or a fluoride source like TBAF) to reveal the terminal alkyne just before the click reaction.
This dual functionality makes the compound an excellent heterobifunctional linker . In drug discovery, it can be used to conjugate a payload (like a drug) to a targeting moiety (like a peptide or antibody) or to synthesize libraries of compounds by connecting different molecular fragments.[6]
Safety and Handling
Based on available safety data, 4-(trimethylsilyl)-3-butyn-1-amine is classified as a warning-level hazard.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust/vapors.
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Storage: Store in a tightly closed container in a cool, dry place.
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
